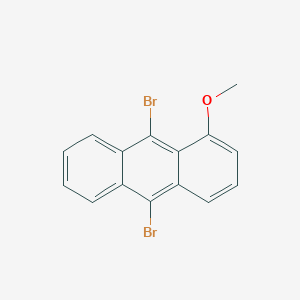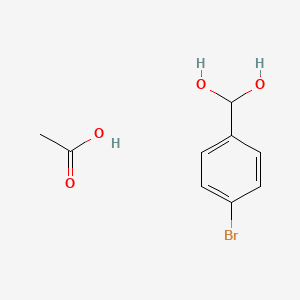
Acetic acid;(4-bromophenyl)methanediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;(4-bromophenyl)methanediol is a chemical compound with the molecular formula C9H11BrO4 It is known for its unique structure, which includes a bromine atom attached to a phenyl ring and a methanediol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(4-bromophenyl)methanediol typically involves the reaction of 4-bromobenzyl bromide with sodium cyanide in ethanol, followed by hydrolysis of the resulting nitrile with sodium hydroxide
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;(4-bromophenyl)methanediol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming phenylmethanediol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 4-bromophenylacetic acid.
Reduction: Formation of phenylmethanediol.
Substitution: Formation of various substituted phenylmethanediol derivatives.
Applications De Recherche Scientifique
Acetic acid;(4-bromophenyl)methanediol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of acetic acid;(4-bromophenyl)methanediol involves its interaction with specific molecular targets and pathways. The bromine atom and methanediol group play crucial roles in its reactivity and binding affinity to various biological molecules. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromophenylacetic acid: Similar structure but lacks the methanediol group.
Methanediol: Lacks the bromophenyl group but shares the methanediol moiety.
Uniqueness
Acetic acid;(4-bromophenyl)methanediol is unique due to the presence of both the bromophenyl and methanediol groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
477534-80-8 |
|---|---|
Formule moléculaire |
C9H11BrO4 |
Poids moléculaire |
263.08 g/mol |
Nom IUPAC |
acetic acid;(4-bromophenyl)methanediol |
InChI |
InChI=1S/C7H7BrO2.C2H4O2/c8-6-3-1-5(2-4-6)7(9)10;1-2(3)4/h1-4,7,9-10H;1H3,(H,3,4) |
Clé InChI |
HMIMFUZHNVWZTI-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.C1=CC(=CC=C1C(O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


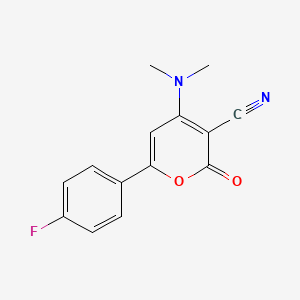
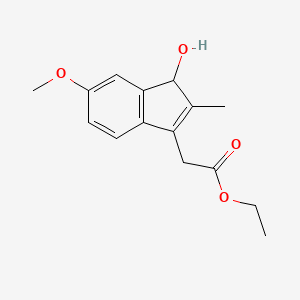

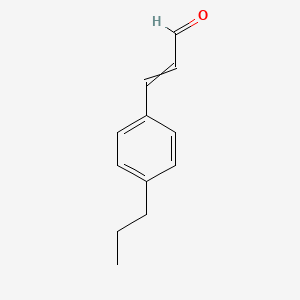
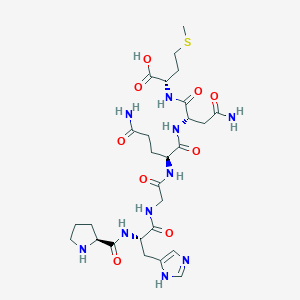
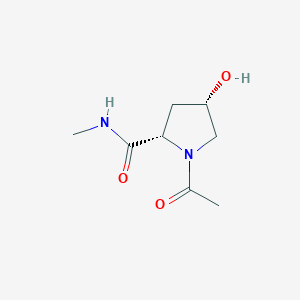
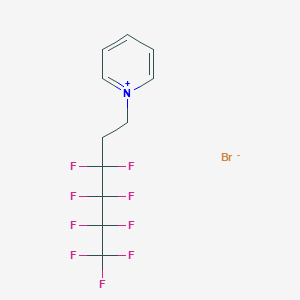
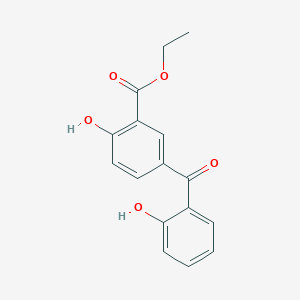

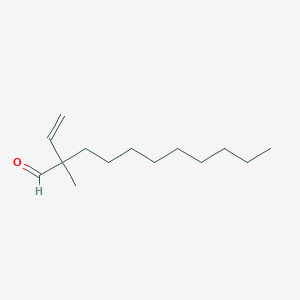
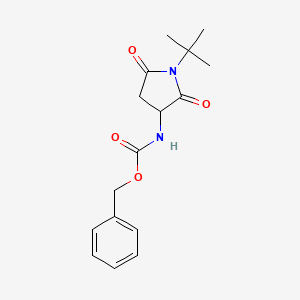

![N,N'-(1,5,5-Trimethylbicyclo[2.2.1]heptane-2,2-diyl)diacetamide](/img/structure/B14255159.png)
